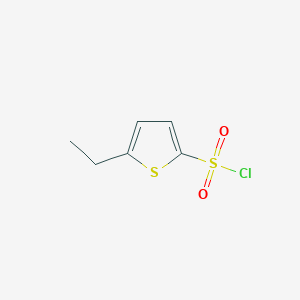

5-Ethylthiophene-2-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRJLPLCPLOEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480872 | |

| Record name | 5-ethylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56921-00-7 | |

| Record name | 5-ethylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylthiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Ethylthiophene-2-sulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 56921-00-7

Introduction

5-Ethylthiophene-2-sulfonyl chloride is a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. Its strategic importance lies in the versatile reactivity of the sulfonyl chloride moiety, which serves as a gateway for the synthesis of a diverse array of sulfonamide derivatives. The thiophene scaffold, a well-regarded pharmacophore, imparts unique physicochemical properties to the resulting molecules, often enhancing their biological activity and pharmacokinetic profiles. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its applications in the development of novel therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this key building block.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 56921-00-7 | |

| Molecular Formula | C6H7ClO2S2 | [1] |

| Molecular Weight | 210.7 g/mol | [1] |

| Physical Form | Liquid | |

| Storage Temperature | -20°C | |

| Purity | Typically ≥95% |

Safety Profile:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

-

Signal Word: Danger.

-

Precautionary Statements: P260, P261, P264, P271, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P310, P403 + P233, P405, P501.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, commencing with the preparation of the 2-ethylthiophene precursor, followed by its chlorosulfonation.

Part 1: Synthesis of 2-Ethylthiophene

The synthesis of 2-ethylthiophene can be accomplished via several routes. A common and effective method involves the Wolff-Kishner reduction of 2-acetylthiophene.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-acetylthiophene (1 equivalent), diethylene glycol (as solvent), and hydrazine hydrate (4 equivalents).

-

Initial Reaction: Heat the mixture to 130-140°C for 1 hour.

-

Addition of Base: After cooling the mixture, add potassium hydroxide pellets (4 equivalents) portion-wise to control the exothermic reaction.

-

Wolff-Kishner Reduction: Reheat the mixture to 190-200°C and maintain this temperature for 3-4 hours, allowing the product to distill off as it forms.

-

Work-up and Purification: Collect the distillate, wash with dilute hydrochloric acid and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation to yield 2-ethylthiophene.

Causality Behind Experimental Choices:

-

Hydrazine Hydrate: Serves as the reducing agent, initially forming a hydrazone with the ketone.

-

Potassium Hydroxide: A strong base is crucial for the deprotonation steps in the Wolff-Kishner reduction mechanism, leading to the formation of the alkane.

-

Diethylene Glycol: A high-boiling solvent is necessary to achieve the required reaction temperature for the reduction.

-

Distillation during reaction: This is a key technique to drive the reaction to completion by removing the product as it is formed, following Le Chatelier's principle.

Part 2: Chlorosulfonation of 2-Ethylthiophene

The introduction of the sulfonyl chloride group onto the thiophene ring is achieved via electrophilic substitution using chlorosulfonic acid. The 5-position is the most activated site for electrophilic attack on a 2-substituted thiophene.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place a solution of 2-ethylthiophene (1 equivalent) in a dry, inert solvent such as dichloromethane.

-

Cooling: Cool the solution to 0-5°C in an ice-salt bath.

-

Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (3-4 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10°C. The addition should be slow to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

-

Chlorosulfonic Acid: A powerful electrophilic reagent that introduces the chlorosulfonyl group onto the aromatic ring.

-

Low Temperature: Essential to control the high reactivity of chlorosulfonic acid, minimizing potential side reactions such as polysulfonation and charring.

-

Inert Solvent: Dichloromethane is a common choice as it is unreactive under the reaction conditions and facilitates temperature control.

-

Aqueous Work-up: The quenching with ice hydrolyzes any remaining chlorosulfonic acid and helps to separate the product. The bicarbonate wash neutralizes any remaining acid.

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, primarily by amines, to form stable sulfonamides.

Reaction with Amines (Sulfonamide Formation):

This is the most significant reaction of this compound in drug discovery. The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.

Caption: Mechanism of sulfonamide formation.

Experimental Protocol for Sulfonamide Synthesis:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Amine and Base: Add the desired primary or secondary amine (1-1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5-2 equivalents) to the solution. The base is crucial to neutralize the hydrochloric acid byproduct.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess amine and base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Prevents unwanted side reactions of the highly reactive sulfonyl chloride with protic solvents.

-

Base: The use of a base is critical to drive the reaction to completion by scavenging the HCl generated, which would otherwise protonate the amine nucleophile, rendering it unreactive.

-

Stoichiometry: A slight excess of the amine may be used to ensure complete consumption of the sulfonyl chloride.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is scarce, the expected spectral characteristics can be reliably predicted based on the analysis of similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group and the two protons on the thiophene ring.

-

Thiophene Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the thiophene ring. The coupling constant (J) between these two protons would be in the range of 3-5 Hz.

-

Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region. The quartet (δ ~2.8-3.2 ppm) is deshielded due to its proximity to the aromatic ring. The triplet (δ ~1.2-1.5 ppm) will have a typical J value of ~7 Hz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

-

Thiophene Carbons: Four signals in the aromatic region (δ ~120-150 ppm). The carbon attached to the sulfonyl chloride group will be the most deshielded.

-

Ethyl Carbons: Two signals in the aliphatic region (δ ~15-30 ppm).

IR (Infrared) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands indicative of the sulfonyl chloride and thiophene moieties.[2][3]

-

S=O Stretching: Two strong, characteristic bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically appearing around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

-

Thiophene Ring Vibrations: C-H stretching vibrations above 3000 cm⁻¹, and C=C and C-S stretching vibrations in the fingerprint region (below 1600 cm⁻¹).[3]

MS (Mass Spectrometry):

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak. Common fragmentation pathways include the loss of Cl, SO₂, and cleavage of the ethyl group.

Applications in Drug Discovery and Development

The primary application of this compound in drug development is as a precursor for the synthesis of thiophenesulfonamides. This class of compounds has garnered significant attention due to its wide range of biological activities.[4][5] The thiophene ring is a bioisostere of the benzene ring and can offer improved metabolic stability and potency.[5]

Thiophenesulfonamides have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: Many thiophenesulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, such as the inhibition of carbonic anhydrases, which are overexpressed in many tumors.[4]

-

Antimicrobial Agents: The sulfonamide functional group is a classic pharmacophore for antibacterial drugs. Thiophene-based sulfonamides have been explored for their activity against various bacterial and fungal strains.[6]

-

Anti-inflammatory Agents: Certain thiophenesulfonamides have shown potential as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.

-

Enzyme Inhibitors: The sulfonamide moiety can act as a zinc-binding group, making these compounds effective inhibitors of various metalloenzymes.

The ethyl group at the 5-position of the thiophene ring can be strategically utilized to modulate the lipophilicity and steric bulk of the final drug candidate, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its straightforward synthesis, well-defined reactivity, and the inherent pharmacological potential of the resulting thiophenesulfonamides make it an indispensable tool for medicinal chemists. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the quest for new and improved therapeutics. The continued exploration of derivatives of this compound holds significant promise for the future of drug discovery.

References

Core Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 5-Ethylthiophene-2-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond basic data to provide field-proven insights into its synthesis, reactivity, handling, and strategic application as a critical building block in modern pharmaceutical research.

This compound is a substituted aromatic sulfonyl chloride, a class of reagents prized for their ability to introduce the sulfonyl functional group into a wide array of molecules. The presence of the thiophene ring makes it a particularly valuable scaffold in medicinal chemistry, as thiophenes are considered privileged structures that can serve as bioisosteres for phenyl rings, often improving metabolic stability and target engagement.[1]

The ethyl group at the 5-position subtly modulates the electronic properties and lipophilicity of the thiophene ring, offering a distinct advantage for chemists aiming to fine-tune the structure-activity relationship (SAR) of a lead compound.

Data Summary Table:

| Property | Value | Source(s) |

| Molecular Weight | 210.7 g/mol ; 210.71 g/mol | [2] |

| Molecular Formula | C₆H₇ClO₂S₂ | [2] |

| CAS Number | 56921-00-7 | |

| IUPAC Name | This compound | |

| Physical Form | Liquid | |

| Typical Purity | ≥95% | |

| Recommended Storage | -20°C, under inert gas, protected from moisture | |

| InChI Key | DTRJLPLCPLOEHO-UHFFFAOYSA-N |

Synthesis Pathway: Chlorosulfonation of 2-Ethylthiophene

The most direct and industrially scalable synthesis of this compound involves the electrophilic chlorosulfonation of the parent heterocycle, 2-ethylthiophene. This reaction leverages the high reactivity of the thiophene ring towards electrophiles.

Causality of Experimental Choices:

-

Reagent: Chlorosulfonic acid (ClSO₃H) is a potent and cost-effective sulfonating and chlorinating agent.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0°C or below) is critical to prevent uncontrolled side reactions, such as the formation of disulfonated byproducts or thermal degradation of the thiophene ring.

-

Quenching: The reaction is quenched by slowly adding the mixture to ice water. This serves two purposes: it hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble product, allowing for its separation from the acidic aqueous phase.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative methodology and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures in place.

-

Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2-ethylthiophene (1.0 equiv) dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cooling: Cool the flask to 0°C in an ice-salt bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (2.0-3.0 equiv) dropwise via the addition funnel over 1-2 hours. The rate of addition must be carefully controlled to keep the internal temperature below 5°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The sulfonyl chloride product will precipitate as an oil or solid.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with an organic solvent like dichloromethane or diethyl ether (2 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary to achieve high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound is rooted in the high electrophilicity of the sulfur atom. This makes it an excellent electrophile for reactions with a wide range of nucleophiles, most notably amines and alcohols.[3]

-

Reaction with Amines: This is the most common application, leading to the formation of highly stable sulfonamides . The sulfonamide functional group is a cornerstone of medicinal chemistry, present in countless approved drugs, including antibiotics, diuretics, and kinase inhibitors.[1][3]

-

Reaction with Alcohols: Reaction with alcohols or phenols yields sulfonate esters . While less common in final drug structures, sulfonate esters are important intermediates in organic synthesis.

This reactivity allows for the direct incorporation of the 5-ethylthiophenylsulfonyl moiety into complex molecules, a strategy often employed in the late-stage functionalization of drug candidates to optimize their pharmacological properties.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Setup: Dissolve the amine starting material (1.0 equiv) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equiv) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C.

-

Addition: Add a solution of this compound (1.1 equiv) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: Wash the reaction mixture with 1M HCl, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.

Core Reactivity Pathway Diagram

Caption: Core reaction pathways of this compound.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical that requires strict handling protocols.

Hazard Summary:

-

Corrosive: Causes severe skin burns and serious eye damage.[4][5]

-

Water Reactive: Reacts violently with water, liberating toxic and corrosive hydrogen chloride (HCl) gas.[6][7]

-

Respiratory Irritant: Vapors may cause respiratory irritation.

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this reagent inside a certified chemical fume hood. An eyewash station and safety shower must be immediately accessible.[6]

-

Personal Protective Equipment (PPE):

-

Work Practices: Use and store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture.[6] Do not breathe vapors. Avoid all contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosives.[6]

-

The recommended storage temperature is -20°C to maintain long-term stability.

-

Store away from water, bases, and alcohols.

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for the modern medicinal chemist. Its well-defined reactivity, combined with the favorable properties of the substituted thiophene scaffold, makes it an essential building block for the synthesis of novel sulfonamides and other derivatives in the pursuit of new therapeutic agents. Understanding its properties, synthesis, and stringent handling requirements is paramount to leveraging its full potential safely and effectively in a research and development setting.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5-(2-methoxyethyl)thiophene-2-sulfonyl chloride (362476-09-3) for sale [vulcanchem.com]

- 4. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. uwaterloo.ca [uwaterloo.ca]

An In-depth Technical Guide to 5-Ethylthiophene-2-sulfonyl chloride: Properties, Applications, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Thiophene Building Block

5-Ethylthiophene-2-sulfonyl chloride is a highly reactive organosulfur compound that serves as a critical intermediate in synthetic chemistry. Its structure, featuring a thiophene ring functionalized with both a reactive sulfonyl chloride group and an ethyl group, makes it a valuable building block, particularly in the field of medicinal chemistry. The electrophilic nature of the sulfur atom in the sulfonyl chloride moiety allows for facile reactions with a wide range of nucleophiles, enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its physical properties, chemical behavior, synthesis, and safe handling protocols, offering field-proven insights for its effective application in research and development.

Core Physical and Chemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application in synthesis and process development. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 56921-00-7 | [2] |

| Molecular Formula | C₆H₇ClO₂S₂ | [2][3] |

| Molecular Weight | 210.7 g/mol | [2][3] |

| InChI | 1S/C6H7ClO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3 | [2] |

| InChIKey | DTRJLPLCPLOEHO-UHFFFAOYSA-N | [2] |

| SMILES | CCC1=CC=C(S1)S(=O)(=O)Cl | [2] |

| Physical Form | Liquid | |

| Purity | ≥95% | |

| Storage Temperature | -20°C |

Spectroscopic Profile

While specific spectra are lot-dependent, the structural features of this compound give rise to a predictable spectroscopic profile, which is crucial for identity confirmation and purity analysis.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the ethyl group—a triplet around 1.3 ppm (CH₃) and a quartet around 2.8 ppm (CH₂). The two protons on the thiophene ring will appear as doublets in the aromatic region, typically between 7.0 and 8.0 ppm, with their specific shifts influenced by the electron-withdrawing sulfonyl chloride group.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by strong, characteristic absorption bands for the sulfonyl chloride group.[4] Expect two distinct stretches for the S=O bonds, typically appearing in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] Additional bands corresponding to C-H stretching of the aromatic ring and the alkyl chain will also be present.[4]

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the compound's mass. A key feature will be the isotopic pattern (A+2 peak) for the chlorine atom, which helps to confirm the presence of chlorine in the molecule.[4]

Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic, making it susceptible to attack by various nucleophiles.[1] This reactivity is the cornerstone of its use in constructing diverse molecular frameworks.

Key Reactions:

-

Sulfonamide Formation : This is arguably the most significant reaction for this compound in drug discovery. It readily reacts with primary and secondary amines to form stable sulfonamide linkages (R-SO₂-NR'R'').[1][5] The sulfonamide moiety is a common pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors.[1]

-

Sulfonate Ester Formation : In the presence of alcohols, it forms sulfonate esters (R-SO₂-OR'). This reaction can be used to modify the pharmacokinetic properties of drug candidates, such as solubility or bioavailability.[1]

-

Hydrolysis : The compound is sensitive to moisture and will hydrolyze to the corresponding 5-ethylthiophene-2-sulfonic acid.[5][6] This necessitates careful handling and storage under anhydrous conditions to maintain its integrity and reactivity.[6]

Caption: Key reactions of this compound.

Synthesis and Purification Protocol

The synthesis of thiophene sulfonyl chlorides is typically achieved through chlorosulfonation of the parent thiophene.

General Synthesis Pathway:

A common and effective method involves the direct chlorosulfonation of 2-ethylthiophene.

-

Reaction Setup : 2-ethylthiophene is dissolved in a suitable inert solvent, such as dichloromethane, and cooled to a low temperature (e.g., 0 °C to -10 °C) in a reaction vessel equipped for inert atmosphere operation.

-

Reagent Addition : Chlorosulfonic acid is added dropwise to the cooled solution.[7] This reaction is highly exothermic and requires careful temperature control to prevent side reactions and degradation. In some procedures, a catalyst like phosphorus pentachloride may be used to facilitate the reaction.[6][8]

-

Reaction Monitoring : The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup : The reaction mixture is carefully quenched by pouring it onto ice water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification : The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by high-vacuum distillation, to yield pure this compound.[8]

Safety, Handling, and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification:

The compound is classified as corrosive and causes severe skin burns and eye damage.[2][9] Inhalation may cause chemical burns to the respiratory tract.[10] It is also moisture-sensitive and contact with water can liberate toxic gas.[10]

-

GHS Hazard Statements : H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

Recommended Handling Protocol:

-

Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[10] An eyewash station and safety shower must be readily accessible.[10]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical splash goggles and a face shield.[10]

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection : A lab coat or chemical-resistant apron is required.

-

-

Moisture Prevention : Use and store under dry, inert conditions (e.g., under argon or nitrogen).[10] Ensure all glassware is oven-dried before use. Do not allow water to enter the container.[10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[10] The recommended storage temperature is -20°C.

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a pivotal reagent for chemists, particularly those in pharmaceutical development. Its well-defined physical properties and predictable, high-yield reactivity make it an excellent choice for introducing the ethylthiophenesulfonyl moiety into target molecules. By understanding its chemical behavior and adhering to rigorous safety and handling protocols, researchers can effectively leverage this compound to advance the synthesis of novel chemical entities and accelerate drug discovery programs.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H7ClO2S2 | CID 12216231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Buy 5-Acetylthiophene-3-sulfonyl chloride (EVT-13288891) [evitachem.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-(2-methoxyethyl)thiophene-2-sulfonyl chloride (362476-09-3) for sale [vulcanchem.com]

- 8. 5-Chlorothiophene-2-sulfonyl chloride CAS#: 2766-74-7 [chemicalbook.com]

- 9. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Safe Handling of 5-Ethylthiophene-2-sulfonyl chloride for Research and Development

This document serves as an in-depth technical guide on the safe handling, storage, and use of 5-Ethylthiophene-2-sulfonyl chloride (CAS No. 56921-00-7). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to provide field-proven insights and practical protocols. The high reactivity that makes this sulfonyl chloride a valuable synthetic building block also presents significant safety challenges. Adherence to the principles and procedures outlined herein is critical for ensuring laboratory safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

This compound is a reactive organosulfur compound used as an intermediate in the synthesis of sulfonamides and other biologically active molecules.[1] Its properties necessitate careful handling, particularly its reactivity with nucleophiles, including water.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 56921-00-7 | |

| Molecular Formula | C₆H₇ClO₂S₂ | [2] |

| Molecular Weight | 210.7 g/mol | [2] |

| Physical Form | Liquid | |

| Recommended Storage | Store at -20°C, locked up, away from moisture. | [3][4] |

Section 2: GHS Hazard Profile and Classification

The Globally Harmonized System (GHS) classification for this compound underscores its primary hazards. The signal word "Danger" indicates the severity of the potential risks.

| GHS Element | Classification & Statement | Source(s) |

| Pictogram | Corrosive

ngcontent-ng-c887220695="" class="ng-star-inserted"> | [5] |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | |

| Precautionary Statements | Prevention: P260: Do not breathe mists or vapors. P264: Wash face, hands, and any exposed skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. Response: P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/container to an approved waste disposal plant. | [3][5] |

Section 3: Core Safety Principles: Handling, Storage, and Engineering Controls

The primary hazard of this compound is its corrosivity, driven by its violent reaction with water. This reactivity is the central principle governing all handling and storage procedures.

Causality of Hazard: Water Reactivity

Sulfonyl chlorides react exothermically and violently with water, including atmospheric moisture, to generate hydrochloric acid (HCl) and the corresponding sulfonic acid.[4][6] This reaction is the root cause of the compound's corrosive nature. The liberated HCl gas is highly corrosive to the respiratory tract, skin, and eyes.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and addition to reaction mixtures, must be performed inside a certified chemical fume hood to contain corrosive vapors and provide protection from splashes.[4]

-

Inert Atmosphere: Due to its high water reactivity, handling and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). This prevents degradation of the reagent and the hazardous evolution of HCl gas.[4]

-

Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

A standard laboratory coat and gloves are insufficient. The following PPE is required:

-

Eye Protection: Chemical splash goggles in combination with a full-face shield must be worn at all times.[4]

-

Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or a heavy-gauge nitrile). Always inspect gloves for integrity before use and dispose of them immediately after handling.[7]

-

Body Protection: A chemical-resistant apron over a flame-retardant lab coat is recommended to protect against splashes. Ensure clothing is fully buttoned and sleeves are down.

Section 4: Visualization of Safety Workflows

To ensure procedural integrity, safety workflows must be clearly defined. The following diagrams illustrate the critical decision points for handling and emergency response.

Caption: End-to-end workflow for safe handling of this compound.

Caption: Decision tree for responding to a spill of this compound.

Section 5: Emergency Response and First Aid Protocols

Immediate and appropriate action is critical in the event of an exposure.

-

Inhalation: Remove the victim to fresh air immediately. Keep them at rest in a position comfortable for breathing. Seek immediate medical attention by calling a poison center or physician.[5][8]

-

Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes, preferably under a safety shower. Seek immediate medical attention.[4][5][8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][5][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the victim is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][8]

Section 6: In-Practice Application: A Representative Experimental Protocol

This section describes a generalized protocol for using this compound to synthesize a sulfonamide. This protocol is illustrative and must be adapted with a specific, thorough risk assessment before execution.

Protocol: Synthesis of an N-Aryl-5-ethylthiophene-2-sulfonamide

Objective: To demonstrate the safe execution of a reaction involving this compound.

Methodology:

-

Reactor Preparation:

-

Action: A three-neck, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

-

Safety Justification: This step ensures all glassware is scrupulously dry, preventing a violent reaction upon the introduction of the water-sensitive sulfonyl chloride.[4][6]

-

-

Reagent Charging:

-

Action: Anhydrous dichloromethane (solvent), an aniline derivative (nucleophile), and triethylamine (base) are added to the flask via syringe. The mixture is stirred and cooled to 0°C in an ice-water bath.

-

Safety Justification: Cooling the reaction mixture helps to control the exothermic reaction that will occur upon the addition of the sulfonyl chloride.

-

-

Addition of this compound:

-

Action: Inside a fume hood, the required amount of this compound is drawn into a clean, dry syringe. The sulfonyl chloride is then added dropwise to the stirred reaction mixture at 0°C through the septum.

-

Safety Justification: The slow, dropwise addition is a critical control measure to manage the reaction's exothermicity. Performing this under an inert atmosphere and in a fume hood contains any potential HCl off-gassing and protects the operator.

-

-

Reaction Quenching (Critical Safety Step):

-

Action: Once the reaction is complete, it is quenched by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate while maintaining cooling in the ice bath.

-

Safety Justification: This step neutralizes any unreacted sulfonyl chloride and the byproduct HCl (as triethylamine hydrochloride). The quench must be done slowly, as the reaction of the sulfonyl chloride with water is violent and the neutralization of acid with bicarbonate generates CO₂ gas, which can cause pressure buildup.

-

-

Work-up and Disposal:

-

Action: The mixture is transferred to a separatory funnel for aqueous work-up. The organic layer is collected. All aqueous and organic waste streams are collected in separate, clearly labeled halogenated waste containers for disposal by environmental health and safety personnel.

-

Safety Justification: Proper segregation of waste is essential for safe disposal. Halogenated waste requires specific disposal routes.

-

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Ethylthiophene-2-sulfonyl chloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Ethylthiophene-2-sulfonyl chloride, a key building block in medicinal chemistry. The document delves into its chemical structure, systematic nomenclature, and detailed physicochemical properties. A significant focus is placed on the synthetic routes for its preparation, particularly through the chlorosulfonation of 2-ethylthiophene, with an emphasis on the underlying mechanistic principles and practical experimental protocols. Furthermore, this guide explores the reactivity of this compound, highlighting its pivotal role in the synthesis of biologically active sulfonamides. The applications of this compound in drug discovery are discussed, underscoring the importance of the thiophene scaffold in the development of novel therapeutics. This document is intended to be a valuable resource for researchers and scientists engaged in synthetic organic chemistry and pharmaceutical development.

Introduction: The Significance of Thiophene-Based Scaffolds

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into the structures of numerous approved drugs and clinical candidates.[1][2] Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity.[2] Thiophene-containing compounds have demonstrated a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, anticancer, and antiviral activities.[1][2]

Among the various functionalized thiophene derivatives, thiophene-2-sulfonyl chlorides are particularly valuable intermediates. The highly reactive sulfonyl chloride group serves as a versatile handle for the introduction of the thiophene sulfonyl moiety into diverse molecular frameworks, most notably through the formation of sulfonamides.[3] The sulfonamide functional group is a cornerstone of numerous therapeutic agents, and its combination with the thiophene nucleus has proven to be a fruitful strategy in drug design. This guide focuses specifically on this compound, a representative and synthetically useful member of this important class of compounds.

Structure and Nomenclature

Chemical Structure

This compound is a substituted thiophene derivative. The core of the molecule is a five-membered aromatic heterocycle containing a sulfur atom. An ethyl group (-CH₂CH₃) is attached to the carbon atom at position 5, and a sulfonyl chloride group (-SO₂Cl) is attached to the carbon atom at position 2.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nomenclature

The systematic IUPAC name for this compound is This compound . It is also commonly referred to as 5-ethyl-2-thiophenesulfonyl chloride.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 56921-00-7 |

| Molecular Formula | C₆H₇ClO₂S₂[4] |

| Molecular Weight | 210.71 g/mol [4] |

Physicochemical Properties

This compound is typically a liquid at room temperature. As with most sulfonyl chlorides, it is a reactive compound that should be handled with care, particularly regarding exposure to moisture, which can lead to hydrolysis to the corresponding sulfonic acid. It is generally soluble in common aprotic organic solvents such as dichloromethane, chloroform, and diethyl ether.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | -20°C |

Synthesis and Purification

The most common and direct method for the synthesis of this compound is the electrophilic chlorosulfonation of 2-ethylthiophene.

Synthetic Pathway: Chlorosulfonation

This reaction involves the treatment of 2-ethylthiophene with chlorosulfonic acid. The ethyl group at the 2-position of the thiophene ring is an ortho-, para-director for electrophilic aromatic substitution. Due to steric hindrance at the 3-position, the incoming chlorosulfonyl group is predominantly directed to the 5-position.

Figure 2: Synthesis of this compound

Caption: Synthetic route to this compound.

Experimental Protocol: Chlorosulfonation of 2-Ethylthiophene

The following protocol is a representative procedure adapted from the synthesis of analogous thiophene-2-sulfonyl chlorides.[5]

Materials:

-

2-Ethylthiophene

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine (saturated sodium chloride solution, aqueous)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (2.0 equivalents).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add 2-ethylthiophene (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation. It is important to ensure all glassware is dry and the system is under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.

Common Impurities:

-

Unreacted 2-ethylthiophene

-

5-Ethylthiophene-2-sulfonic acid (from hydrolysis)

-

Isomeric sulfonyl chlorides (minor)

Vacuum distillation is generally effective at removing these impurities. The purity of the final product should be assessed by analytical techniques such as NMR spectroscopy and gas chromatography.

Characterization and Spectral Analysis

The structure of this compound can be confirmed using standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the two aromatic protons on the thiophene ring. The ethyl group will appear as a triplet (for the -CH₃) and a quartet (for the -CH₂-). The two aromatic protons will appear as doublets due to coupling with each other. The chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the thiophene ring carbons will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group, typically in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a chlorine atom.[6] Common fragmentation patterns for sulfonyl chlorides involve the loss of the chlorine radical and subsequent loss of sulfur dioxide.[6]

Reactivity and Synthetic Applications

The primary utility of this compound in synthetic chemistry lies in its reactivity as an electrophile at the sulfur atom.

Sulfonamide Formation

This compound readily reacts with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding sulfonamides. This is the most significant application of this compound in drug discovery.[3][7]

Figure 3: General Reaction for Sulfonamide Synthesis

Caption: Synthesis of sulfonamides from this compound.

Applications in Drug Discovery

While specific examples of marketed drugs containing the 5-ethylthiophene-2-sulfonamide moiety are not readily found in publicly available literature, the broader class of thiophene sulfonamides is well-represented in medicinal chemistry research. These compounds have been investigated for a variety of therapeutic targets. The ethyl group in this compound provides a point of hydrophobic interaction which can be crucial for binding to the active site of a target protein.

The synthesis of various substituted thiophene sulfonamides has been explored for their potential antibacterial activity.[8] The general approach involves the reaction of a substituted aminothiophene with a benzenesulfonyl chloride, or conversely, the reaction of a thiophene sulfonyl chloride with an amine. This highlights the modular nature of sulfonamide synthesis, allowing for the creation of large libraries of compounds for screening.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via chlorosulfonation of 2-ethylthiophene and its high reactivity towards nucleophiles, especially amines, make it an important intermediate for the preparation of a wide range of thiophene-based sulfonamides. The continued exploration of thiophene-containing molecules in drug discovery ensures that this compound and its derivatives will remain relevant tools for the development of new therapeutic agents.

References

- 1. nmrs.io [nmrs.io]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. books.rsc.org [books.rsc.org]

- 4. scbt.com [scbt.com]

- 5. 5-(2-methoxyethyl)thiophene-2-sulfonyl chloride (362476-09-3) for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

The Synthetic Cornerstone: A Technical Guide to 5-Ethylthiophene-2-sulfonyl chloride for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 5-Ethylthiophene-2-sulfonyl chloride, a pivotal reagent in contemporary medicinal chemistry. Moving beyond a simple datasheet, this document elucidates the fundamental principles governing its synthesis, reactivity, and application in the rational design of sophisticated therapeutic agents. We will explore its chemical identity, delve into detailed, field-tested protocols for its preparation and subsequent derivatization, and discuss its strategic deployment in the synthesis of bioactive molecules, particularly kinase inhibitors. This guide is intended to empower researchers with the practical knowledge and theoretical understanding necessary to effectively utilize this versatile building block in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

This compound is a reactive chemical intermediate valued for its ability to introduce the 5-ethylthiophene-2-sulfonyl moiety into a target molecule. This functional group is of significant interest in medicinal chemistry due to the prevalence of the thiophene ring as a privileged scaffold in numerous approved drugs.[1]

Synonyms and Identifiers

To ensure clarity and facilitate cross-referencing in literature and chemical databases, it is essential to be familiar with the various synonyms and identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 5-ethyl-2-thiophenesulfonyl chloride |

| CAS Number | 56921-00-7 |

| Molecular Formula | C₆H₇ClO₂S₂[2] |

| Molecular Weight | 210.71 g/mol [2] |

| InChI Key | DTRJLPLCPLOEHO-UHFFFAOYSA-N |

| Synonyms | 5-ethyl-2-thiophenesulfonyl chloride, 5-ethylthiophene-2-sulphonyl chloride |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are critical for its proper handling, storage, and use in chemical synthesis.

| Property | Value | Source |

| Physical Form | Liquid | |

| Purity | ≥95% | |

| Storage Temperature | -20°C |

Synthesis of this compound: A Detailed Protocol

The most direct and industrially scalable method for the synthesis of this compound is the electrophilic chlorosulfonation of 2-ethylthiophene. This reaction proceeds via the attack of the electron-rich thiophene ring on chlorosulfonic acid.

Underlying Principles of Chlorosulfonation

The chlorosulfonation of aromatic compounds is a well-established electrophilic aromatic substitution reaction.[3] The thiophene ring is highly activated towards electrophilic attack, often more so than benzene. The sulfonyl chloride group is introduced, providing a versatile handle for subsequent nucleophilic substitution reactions.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Chlorosulfonation of 2-Ethylthiophene

This protocol is a representative procedure adapted from established methods for the chlorosulfonation of thiophene derivatives.[3][4][5]

Materials:

-

2-Ethylthiophene

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Addition: Add anhydrous dichloromethane (50 mL) to the flask and cool the vessel to 0°C using an ice bath. To the dropping funnel, add chlorosulfonic acid (5 equivalents).

-

Slow Addition: Add the chlorosulfonic acid dropwise to the stirred solution of 2-ethylthiophene (1 equivalent) in DCM over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). The bicarbonate wash is crucial to neutralize any remaining acidic components.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards a wide range of nucleophiles. This allows for the facile construction of sulfonamides and sulfonate esters, which are prominent pharmacophores in numerous therapeutic agents.

Synthesis of Sulfonamides: The Gateway to Bioactive Molecules

The reaction of this compound with primary or secondary amines in the presence of a base is the most common method for the preparation of 5-ethylthiophene-2-sulfonamides. These sulfonamides are key components of many kinase inhibitors.[6][7]

Caption: General scheme for the synthesis of sulfonamides.

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-5-ethylthiophene-2-sulfonamide

This protocol is a representative example of a sulfonamide synthesis.[8][9]

Materials:

-

This compound

-

4-Aminophenol

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reactant Solution: Dissolve 4-aminophenol (1 equivalent) in a mixture of dichloromethane (20 mL) and pyridine (2 equivalents) in a round-bottom flask.

-

Addition of Sulfonyl Chloride: Cool the solution to 0°C and add a solution of this compound (1.1 equivalents) in dichloromethane (10 mL) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with dichloromethane (30 mL) and wash with 1 M hydrochloric acid (2 x 20 mL) to remove excess pyridine.

-

Washing: Subsequently, wash the organic layer with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain N-(4-hydroxyphenyl)-5-ethylthiophene-2-sulfonamide.

Synthesis of Sulfonate Esters

The reaction of this compound with alcohols in the presence of a base yields sulfonate esters. These can serve as intermediates or as final products with specific biological activities.

Experimental Protocol: Synthesis of Ethyl 5-ethylthiophene-2-sulfonate

Materials:

-

This compound

-

Ethanol, anhydrous

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Reactant Solution: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (20 mL).

-

Addition of Alcohol and Base: Add anhydrous ethanol (1.2 equivalents) followed by the slow addition of triethylamine (1.5 equivalents) at 0°C.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the sulfonamide synthesis to isolate the desired ethyl 5-ethylthiophene-2-sulfonate.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors.

-

Keep away from moisture, as it can hydrolyze to the corresponding sulfonic acid and hydrochloric acid.

-

Store in a tightly sealed container in a cool, dry place, preferably at -20°C.

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃):

-

Thiophene protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm).

-

Ethyl group: A quartet (CH₂) around δ 2.8-3.0 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm.

-

-

¹³C NMR (CDCl₃):

-

Thiophene carbons: Four signals in the aromatic region (δ 125-150 ppm).

-

Ethyl group: Two signals for the CH₂ and CH₃ carbons.

-

-

IR (neat):

-

Strong absorptions for the S=O stretching of the sulfonyl chloride group around 1380 cm⁻¹ and 1180 cm⁻¹.

-

C-H stretching of the aromatic and alkyl groups.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) and a characteristic M+2 peak due to the ³⁷Cl isotope.

-

Fragmentation patterns corresponding to the loss of Cl, SO₂, and cleavage of the ethyl group.

-

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of biologically active molecules. Its straightforward preparation via chlorosulfonation and the facile conversion of the sulfonyl chloride group into sulfonamides and sulfonate esters make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thiophene [webbook.nist.gov]

- 16. 2-Thiophenesulfonyl chloride [webbook.nist.gov]

- 17. 2-Ethylthiophene(872-55-9) 13C NMR [m.chemicalbook.com]

- 18. 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR spectrum [chemicalbook.com]

Spectroscopic data of 5-Ethylthiophene-2-sulfonyl chloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Ethylthiophene-2-sulfonyl Chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, a key intermediate in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles and spectral data from analogous compounds. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the expected spectral features. This guide also outlines standardized protocols for data acquisition, ensuring reproducibility and scientific rigor.

Introduction and Molecular Structure

This compound (C₆H₇ClO₂S₂) is a substituted thiophene derivative with a molecular weight of 210.7 g/mol .[1] The molecule incorporates a thiophene ring, an ethyl substituent at the 5-position, and a reactive sulfonyl chloride group at the 2-position. This combination of functionalities makes it a valuable building block in the synthesis of various sulfonamides and other sulfur-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

Accurate structural confirmation and purity assessment are paramount. Spectroscopic techniques such as NMR, IR, and MS provide a comprehensive fingerprint of the molecule's identity and electronic environment. This guide serves to establish a validated spectroscopic profile for this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring and the aliphatic protons of the ethyl group. The strongly electron-withdrawing sulfonyl chloride group will significantly deshield the adjacent ring proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.6 - 7.8 | Doublet (d) | 4.0 - 4.5 | Adjacent to the electron-withdrawing SO₂Cl group, causing significant deshielding. Coupled to H-4. |

| H-4 | 7.0 - 7.2 | Doublet (d) | 4.0 - 4.5 | Less deshielded than H-3. Coupled to H-3. |

| -CH₂- (Ethyl) | 2.8 - 3.0 | Quartet (q) | ~7.5 | Methylene protons are deshielded by the aromatic ring and coupled to the methyl protons. |

| -CH₃ (Ethyl) | 1.3 - 1.5 | Triplet (t) | ~7.5 | Terminal methyl group in a typical aliphatic environment, coupled to the methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the six unique carbon environments in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents. Data from 2-thiophenesulfonyl chloride and 2-ethylthiophene serve as a strong basis for these predictions.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 142 - 145 | Carbon directly attached to the SO₂Cl group; highly deshielded. |

| C-5 | 155 - 158 | Carbon bearing the ethyl group; deshielded due to substitution and conjugation. |

| C-3 | 134 - 136 | Aromatic carbon adjacent to the sulfonylated carbon. |

| C-4 | 127 - 129 | Aromatic carbon adjacent to the ethylated carbon. |

| -CH₂- (Ethyl) | 23 - 26 | Aliphatic methylene carbon. |

| -CH₃ (Ethyl) | 15 - 17 | Aliphatic methyl carbon. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by strong absorptions from the sulfonyl chloride group.

Predicted Characteristic IR Absorptions

The key diagnostic peaks are the symmetric and asymmetric stretches of the S=O bonds. Data from related sulfonyl chlorides and thiophene compounds confirm these assignments.[5][6][7]

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3100 - 3050 | C-H Stretch | Medium | Aromatic (Thiophene Ring) |

| 2975 - 2850 | C-H Stretch | Medium | Aliphatic (Ethyl Group) |

| 1550 - 1450 | C=C Stretch | Medium-Weak | Aromatic (Thiophene Ring) |

| 1390 - 1370 | S=O Asymmetric Stretch | Strong | Sulfonyl Chloride |

| 1190 - 1170 | S=O Symmetric Stretch | Strong | Sulfonyl Chloride |

| ~750 | S-Cl Stretch | Medium | Sulfonyl Chloride |

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of liquids or solids.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and performing a background scan.

-

Sample Application : Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Collection : Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning : Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum and Fragmentation

Under electron ionization (EI), this compound will produce a molecular ion (M⁺•) and several characteristic fragment ions. The presence of chlorine will result in a distinct isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).[8]

Table 4: Predicted Key Fragments in EI-MS

| m/z Value | Ion Structure / Identity | Comments |

| 210/212 | [C₆H₇ClO₂S₂]⁺• (M⁺•) | Molecular ion peak. The M+2 peak at m/z 212 confirms the presence of one chlorine atom. |

| 175 | [C₆H₇O₂S₂]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 111 | [C₆H₇S]⁺ | Loss of SO₂ from the [M-Cl]⁺ fragment. This is a common and diagnostic fragmentation pathway for sulfonyl chlorides.[8] |

| 195/197 | [C₅H₄ClO₂S₂]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group. |

The primary fragmentation pathway involves the initial loss of the chlorine atom followed by the elimination of sulfur dioxide.

Caption: Major fragmentation pathway of this compound in EI-MS.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction : Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.

-

Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis : Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation : Analyze the resulting spectrum for the molecular ion peak, its isotopic pattern, and characteristic fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a robust and unambiguous analytical profile for this compound. The predicted data in this guide, derived from fundamental principles and analysis of related structures, offers a reliable reference for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the sulfonyl chloride moiety, and mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reliable data for the characterization of this important synthetic intermediate.

References

- 1. scbt.com [scbt.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 2-Ethylthiophene(872-55-9) 13C NMR [m.chemicalbook.com]

- 4. 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Thiophenesulfonyl chloride [webbook.nist.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 5-Ethylthiophene-2-sulfonyl chloride: Purity, Grades, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylthiophene-2-sulfonyl chloride is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a modifiable thiophene ring, makes it a versatile building block for the synthesis of a wide array of sulfonamides and other sulfur-containing compounds. These derivatives are integral to the development of novel therapeutic agents, including antibacterial, antiviral, and kinase inhibitors. This guide provides an in-depth examination of the purity and available grades of this compound, along with detailed methodologies for its analytical characterization, ensuring its effective and reliable use in research and development.

Understanding the Grades and Purity of this compound

The utility of this compound is intrinsically linked to its purity. The presence of impurities can lead to undesirable side reactions, lower yields, and complications in the purification of final products. Consequently, different applications necessitate varying levels of purity, leading to the availability of distinct grades of this reagent.

Available Grades and Their Specifications

Commercial suppliers typically offer this compound in several grades, primarily distinguished by their minimum purity levels. While a universally standardized grading system is not in place, the following classifications are commonly encountered:

| Grade | Typical Purity (%) | Primary Application | Key Considerations |

| Technical Grade | < 95% | Industrial applications, early-stage process development. | May contain significant levels of starting materials, by-products, and residual solvents. Not suitable for applications requiring high purity. |